molecular formula C16H14O4 B12711153 Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- CAS No. 117852-24-1

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-

Cat. No.: B12711153
CAS No.: 117852-24-1
M. Wt: 270.28 g/mol
InChI Key: YGXYIWJVXOILPG-LLVKDONJSA-N
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Description

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- is an organic compound with the molecular formula C16H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- typically involves the reaction of 3-benzoylphenol with ®-2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromopropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)
  • 2-(3-Benzoylphenyl)propanoic acid

Uniqueness

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its (2S) enantiomer. The presence of the benzoyl and phenoxy groups also contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

117852-24-1

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2R)-2-(3-benzoylphenoxy)propanoic acid

InChI

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1

InChI Key

YGXYIWJVXOILPG-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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